(+)-Allylglycine

Catalog No.
S760069
CAS No.
54594-06-8
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Allylglycine

CAS Number

54594-06-8

Product Name

(+)-Allylglycine

IUPAC Name

(2R)-2-aminopent-4-enoic acid

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m1/s1

InChI Key

WNNNWFKQCKFSDK-SCSAIBSYSA-N

SMILES

Array

Canonical SMILES

C=CCC(C(=O)O)N

Isomeric SMILES

C=CC[C@H](C(=O)O)N

D-allylglycine is the D-enantiomer of allylglycine. It is an enantiomer of a L-allylglycine.

(+)-Allylglycine (D-Allylglycine, CAS 54594-06-8) is a non-proteinogenic, enantiomerically pure amino acid characterized by a terminal allyl side chain[1]. In industrial and advanced laboratory settings, it serves two primary procurement functions: as a stereospecific building block for olefin metathesis in complex peptide synthesis, and as a biologically inactive negative control in neuropharmacological assays[2]. Unlike standard amino acids, its terminal double bond provides a highly reactive site for ring-closing metathesis (RCM) and cross-metathesis, enabling the construction of constrained macrocyclic peptides and bacterial cell wall precursors [3]. Its strict stereochemical purity is critical for preventing diastereomeric contamination in solid-phase peptide synthesis (SPPS) and ensuring predictable spatial conformations in structure-activity relationship (SAR) studies [4].

Substituting (+)-Allylglycine with its racemic mixture (DL-Allylglycine) or its L-enantiomer introduces critical failures in both chemical synthesis and biological assays. In neurobiology, L-allylglycine is a potent inhibitor of glutamate decarboxylase (GAD) and acts as a severe convulsant; using the racemate inadvertently introduces this active inhibitor, invalidating baseline safety and GABA-inhibition controls [1]. In synthetic applications, replacing the D-enantiomer with the L-enantiomer during the synthesis of meso-diaminopimelic acid (m-DAP) or cyclic opioid peptides inverts the critical stereocenter, yielding non-canonical isomers (e.g., L,L-DAP) that fail to replicate natural biological targets or bind to intended receptors [2]. Furthermore, attempting to use cheaper DL-allylglycine in solid-phase peptide synthesis necessitates complex, low-yield chiral separations downstream, substantially increasing manufacturing costs and reducing overall process efficiency [3].

Biological Inertness for Neuropharmacological Control Assays

In studies evaluating fear conditioning and GABA synthesis, the stereochemistry of allylglycine dictates its pharmacological activity. L-allylglycine acts as a potent glutamate decarboxylase (GAD) inhibitor, actively reducing GABA levels and inducing convulsant effects[1]. In direct contrast, (+)-Allylglycine is entirely inactive against GAD. When infused via osmotic mini-pumps into the infralimbic cortex, (+)-Allylglycine maintains baseline neural activity and conditioned safety memory, whereas the L-enantiomer actively disinhibits the region [1].

Evidence DimensionGlutamate decarboxylase (GAD) inhibition and behavioral effect
Target Compound Data(+)-Allylglycine (Inactive enantiomer; maintains baseline GABA and safety memory)
Comparator Or BaselineL-Allylglycine (Active GAD inhibitor; reduces GABA and alters behavioral response)
Quantified DifferenceBinary functional divergence (Inactive control vs. active inhibitor)
ConditionsIn vivo infusion via osmotic mini-pumps in Sprague Dawley rats (infralimbic cortex)

Procurement of the pure D-enantiomer is strictly required for negative control formulations in GABA research, as trace L-enantiomer contamination will trigger unwanted neurochemical inhibition.

Stereospecific Yield in Cross-Metathesis for Bacterial Precursors

The synthesis of the canonical Gram-negative bacterial cell wall precursor, Lipid II, requires the precise formation of meso-diaminopimelic acid (m-DAP). Utilizing Grubbs 2nd generation catalyst, the olefin cross-metathesis of L-vinylglycine specifically with (+)-Allylglycine yields the correctly masked m-DAP stereoisomer [1]. Substituting (+)-Allylglycine with L-allylglycine would result in the L,L-DAP isomer, which does not accurately represent the native Gram-negative peptidoglycan architecture [1].

Evidence DimensionStereochemical outcome of cross-metathesis
Target Compound Data(+)-Allylglycine yields the canonical meso-DAP (D,L-configuration)
Comparator Or BaselineL-Allylglycine (Yields the non-canonical L,L-DAP isomer)
Quantified DifferenceComplete stereochemical divergence at the critical third peptide residue
ConditionsOlefin cross-metathesis with L-vinylglycine using Grubbs 2nd generation catalyst followed by hydrogenation

For researchers synthesizing Gram-negative cell wall models for antibiotic screening, the D-enantiomer is the only viable precursor to achieve the biologically relevant meso-DAP structure.

Conformational Control in Ring-Closing Metathesis (RCM) for Macrocycles

(+)-Allylglycine is a critical spacer for defining the ring size and conformation of macrocyclic peptides. In the solid-phase synthesis of dicarba analogues of opioid peptides, substituting (+)-Allylglycine at position 2 and an alkene-bearing amino acid at position 5 enables ring-closing metathesis to form a precise 15-membered peptide ring[1]. This specific D-configuration and chain length correctly positions the exocyclic residues and phenylalanine side chains, which is required to dictate mu versus delta opioid receptor selectivity and efficacy [1].

Evidence DimensionMacrocyclic ring formation and receptor selectivity
Target Compound Data(+)-Allylglycine enables a 15-membered ring with targeted mu/delta opioid efficacy
Comparator Or BaselineAlternative chain lengths or L-enantiomers (Disrupt spatial positioning of Phe3/Phe4 side chains)
Quantified DifferenceStructural lock of the 15-membered cyclic dicarba backbone
ConditionsSolid-phase peptide synthesis (SPPS) followed by RCM and catalytic hydrogenation

Buyers developing constrained cyclic peptide therapeutics must procure this exact chain length and stereochemistry to maintain the active pharmaceutical ingredient's target binding affinity.

Diastereomeric Purity and Downstream Processability in SPPS

In multi-step solid-phase peptide synthesis (SPPS), the enantiomeric purity of the building blocks directly dictates the final yield and purification costs. Commercial (+)-Allylglycine is synthesized and verified to ≥99% enantiomeric excess (ee)[1]. Utilizing a racemic substitute (DL-allylglycine) would result in a 50% reduction in the yield of the target diastereomer per coupling step, and necessitate highly complex, solvent-intensive chiral HPLC separations to isolate the desired D-bearing peptide from the L-bearing byproduct [1].

Evidence DimensionTarget diastereomer yield and purification burden
Target Compound Data≥99% ee (+)-Allylglycine (Direct incorporation without diastereomeric splitting)
Comparator Or BaselineDL-Allylglycine (50% theoretical yield loss to unwanted diastereomer per step)
Quantified Difference~50% higher target yield per incorporation step; elimination of chiral prep-HPLC
ConditionsStandard Fmoc- or Boc-based Solid-Phase Peptide Synthesis (SPPS)

Procuring the highly enantiopure (+)-isomer eliminates costly downstream chiral purification bottlenecks, making it the only economically viable choice for scaled peptide manufacturing.

Negative Controls in Neuropharmacology

Strictly required as the biologically inactive control in in vivo and in vitro assays studying GABA synthesis and glutamate decarboxylase (GAD) inhibition, where the L-enantiomer would ruin the assay by inducing seizures [1].

Synthesis of Gram-Negative Bacterial Models

The essential cross-metathesis partner for L-vinylglycine to synthesize meso-diaminopimelic acid (m-DAP), a mandatory component for accurately reconstructing Gram-negative Lipid II and peptidoglycan structures for antibiotic screening [2].

Development of Constrained Cyclic Peptides

The preferred unnatural amino acid building block for ring-closing metathesis (RCM) in solid-phase peptide synthesis, specifically used to lock 15-membered macrocycles into active conformations for targeted receptor binding (e.g., opioid antagonists)[3].

Enantiopure Unnatural Amino Acid Libraries

A highly effective, high-ee precursor for generating diverse libraries of alpha-tertiary and alpha-quaternary amino acids, where starting with >99% enantiomeric excess is required to avoid costly downstream chiral separations [4].

XLogP3

-2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

115.063328530 Da

Monoisotopic Mass

115.063328530 Da

Heavy Atom Count

8

Wikipedia

(2R)-2-aminopent-4-enoic acid

Dates

Last modified: 08-15-2023

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